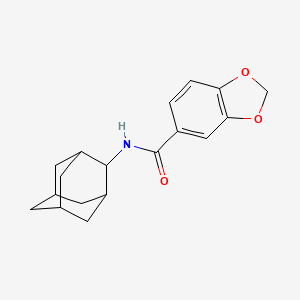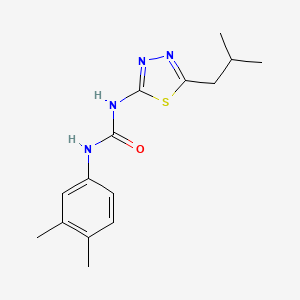
N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea (CBFT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CBFT is a member of the thiourea family of compounds that has been synthesized through a variety of methods.
Wirkmechanismus
The mechanism of action of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea is not fully understood. However, studies have suggested that N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea exerts its anti-tumor and anti-inflammatory effects through the inhibition of various signaling pathways, including the NF-κB pathway. N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to possess anti-oxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea can reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation. Additionally, N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea is its potential as a therapeutic agent in the treatment of various diseases. N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been shown to have low toxicity and good bioavailability. However, one limitation of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea is its limited solubility in water, which may affect its bioavailability. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea.
Zukünftige Richtungen
Despite the significant progress made in the study of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea, there are still many areas that require further investigation. One future direction is the development of more efficient and scalable synthetic methods for N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea. Additionally, more studies are needed to fully understand the mechanism of action of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea and its potential applications in the treatment of various diseases. Furthermore, the potential side effects of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea need to be thoroughly investigated to ensure its safety for human use. Overall, N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has shown great promise as a therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea can be synthesized through a variety of methods, including the reaction of 3-chlorobenzyl isothiocyanate with 4-fluorobenzylamine. Other methods include the reaction of 3-chlorobenzylamine with 4-fluorobenzyl isothiocyanate or the reaction of 3-chlorobenzyl chloride with 4-fluorobenzyl thiourea. The synthesis of N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea can be achieved through both traditional and modern synthetic methods.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential applications in the field of medicine. Studies have shown that N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea possesses anti-tumor, anti-inflammatory, and anti-oxidant properties. N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has also been shown to have potential applications in the treatment of diabetes, cardiovascular diseases, and neurological disorders. Furthermore, N-(3-chlorobenzyl)-N'-(4-fluorobenzyl)thiourea has been investigated for its potential as a therapeutic agent in the treatment of various types of cancer.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2S/c16-13-3-1-2-12(8-13)10-19-15(20)18-9-11-4-6-14(17)7-5-11/h1-8H,9-10H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMSXNJATSOSKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823951 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-3-methylbutanamide](/img/structure/B5823866.png)
![methyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B5823869.png)
![4-[2-(4-chloro-3-methylphenoxy)ethyl]morpholine](/img/structure/B5823884.png)


![5-hydroxy-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5823909.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-benzylacetamide](/img/structure/B5823915.png)
![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone](/img/structure/B5823917.png)

![1-[(2,3,4-trimethylphenyl)sulfonyl]azepane](/img/structure/B5823930.png)
![2-oxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5823935.png)

